LAT1-Mediated [³H]Phenylalanine Uptake Inhibition: Alanine Mustard vs. Melphalan
In TR-iBRB2 rat retinal capillary endothelial cells that endogenously express LAT1, alanine mustard at 100 mM permitted 95.1 ± 5.9 % of control [³H]L-phenylalanine (Phe) uptake, indicating negligible competition for the transporter [1]. Under identical conditions, melphalan (phenylalanine mustard) reduced [³H]Phe uptake to 42.3 % of control (i.e., 57.7 % inhibition) with a competitive inhibition constant (Ki) of 101 mM [1]. Aromatic amino acid mustards tyrosine-mustard and phenylglycine-mustard also strongly inhibited uptake (51.4 % and 47.7 % inhibition, respectively) [1]. Thus, alanine mustard exhibits >12‑fold weaker LAT1 interaction than melphalan.
| Evidence Dimension | LAT1-mediated [³H]Phe uptake inhibition at 100 mM inhibitor |
|---|---|
| Target Compound Data | 95.1 ± 5.9 % of control (4.9 % inhibition) |
| Comparator Or Baseline | Melphalan: 42.3 % of control (57.7 % inhibition), Ki = 101 mM; Tyrosine-mustard: 48.6 % of control (51.4 % inhibition); Phenylglycine-mustard: 52.3 % of control (47.7 % inhibition) |
| Quantified Difference | Alanine mustard inhibits LAT1-mediated uptake by only 4.9 % vs. 57.7 % for melphalan (12‑fold lower interaction). |
| Conditions | TR-iBRB2 cells, 37 °C, 1 min uptake, 100 mM inhibitor |
Why This Matters
LAT1 is the dominant transporter for amino-acid-based drugs at the blood–brain and blood–retinal barriers; differential LAT1 affinity directly predicts tissue penetration and tumor-cell uptake, critical parameters for selecting an alkylating agent with the desired biodistribution.
- [1] Hosoya, K., Kyoko, H., Toyooka, N., Kato, A., Orihashi, M., Tomi, M., & Tachikawa, M. (2008). Evaluation of amino acid-mustard transport as L-type amino acid transporter 1 (LAT1)-mediated alkylating agents. Biological and Pharmaceutical Bulletin, 31(11), 2126–2130. View Source
